(5E)-3-(2,4-DIMETHYLPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Description
(5E)-3-(2,4-DIMETHYLPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a furan ring, and a dimethylphenyl group
Properties
IUPAC Name |
(5E)-3-(2,4-dimethylphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S2/c1-10-5-6-13(11(2)8-10)17-15(18)14(21-16(17)20)9-12-4-3-7-19-12/h3-9H,1-2H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZIMXQMPARBRH-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (5E)-3-(2,4-DIMETHYLPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves several steps. One common synthetic route includes the condensation of 2,4-dimethylbenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
(5E)-3-(2,4-DIMETHYLPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furan or phenyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Scientific Research Applications
(5E)-3-(2,4-DIMETHYLPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new antibiotics.
Medicine: Research has indicated that the compound may have anti-inflammatory and anticancer properties, which could be harnessed for therapeutic purposes.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-3-(2,4-DIMETHYLPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication. These actions contribute to its antimicrobial, anti-inflammatory, and anticancer effects.
Comparison with Similar Compounds
(5E)-3-(2,4-DIMETHYLPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can be compared with other thiazolidinone derivatives, such as:
(5E)-3-(2,4-DIMETHYLPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: This compound has a thiophene ring instead of a furan ring, which may result in different chemical and biological properties.
(5E)-3-(2,4-DIMETHYLPHENYL)-5-[(PYRIDIN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: The presence of a pyridine ring can enhance the compound’s ability to interact with certain biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
